2H-Pyran, tetrahydro-3-(phenylmethyl)-

Organic Synthesis Regioselectivity Tetrahydropyran Chemistry

2H-Pyran, tetrahydro-3-(phenylmethyl)- (CAS 60466-73-1), systematically named 3-benzyloxane and commonly referred to as benzyl tetrahydropyran, is a saturated six-membered heterocyclic ether (C12H16O, MW 176.26 g/mol) bearing a phenylmethyl substituent at the 3-position of the tetrahydropyran ring. This compound is classified as a fragrance intermediate and deodorant component, with an EC number of 458-610-1 and FDA UNII designation 8H93S91P0S.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 60466-73-1
Cat. No. B15181427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, tetrahydro-3-(phenylmethyl)-
CAS60466-73-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CC(COC1)CC2=CC=CC=C2
InChIInChI=1S/C12H16O/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12H,4,7-10H2
InChIKeyRLYSPFPWKAALMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, Tetrahydro-3-(phenylmethyl)- (60466-73-1): Procurement-Relevant Identity and Physicochemical Profile of 3-Benzyloxane


2H-Pyran, tetrahydro-3-(phenylmethyl)- (CAS 60466-73-1), systematically named 3-benzyloxane and commonly referred to as benzyl tetrahydropyran, is a saturated six-membered heterocyclic ether (C12H16O, MW 176.26 g/mol) bearing a phenylmethyl substituent at the 3-position of the tetrahydropyran ring . This compound is classified as a fragrance intermediate and deodorant component, with an EC number of 458-610-1 and FDA UNII designation 8H93S91P0S [1]. Key physicochemical properties include a boiling point of 266.4 °C at 101 325 Pa, density of 1.006 g/cm³ at 20 °C, vapor pressure of 3.46 Pa (approx. 0.026 mmHg) at 25 °C, water solubility of 490 mg/L at 25 °C, and a LogP of 3 at 20 °C . It is registered under EU REACH with a tonnage band of ≥1 to <10 tonnes per annum and is listed on the Australian Inventory of Industrial Chemicals (AIIC) following an assessment certificate issued in October 2023 [2].

Why Generic Substitution Fails for 2H-Pyran, Tetrahydro-3-(phenylmethyl)-: Regioisomeric, Volatility, and Regulatory Differentiation from In-Class Tetrahydropyran Fragrance Compounds


Tetrahydropyran-based fragrance ingredients are not interchangeable commodities; the position of the benzyl substituent on the oxane ring, the resulting volatility profile, and the product-type-specific regulatory concentration limits create quantifiable differentiation that directly impacts formulation performance and procurement eligibility. The 3-benzyl isomer occupies a distinct design space relative to its 2-benzyl and 4-benzyl regioisomers, each of which is synthesized via different halo-tetrahydropyran precursors with substantially different yields [1]. Furthermore, relative to the widely used tetrahydropyran fragrance benchmark rose oxide, 2H-Pyran, tetrahydro-3-(phenylmethyl)- exhibits approximately 40-fold lower vapor pressure, approximately 7.7-fold higher water solubility, and a markedly different odor profile dominated by green, fruity, and floral notes rather than a singular rose character [2][3]. Critically, its AIIC listing specifies precise maximum concentrations—0.5% in continuous-action air fresheners, 0.1% in fine fragrances, 0.05% in instant-action air fresheners, and 0.02% in other cosmetic and household products—that are not transferable to other tetrahydropyran derivatives lacking equivalent regulatory assessment [4]. These three dimensions—regiochemical identity, volatility-controlled substantivity, and product-specific regulatory clearance—mean that substituting a generic tetrahydropyran fragrance compound without verifying these parameters risks formulation failure, non-compliance, or both.

Quantitative Comparative Evidence Guide: 2H-Pyran, Tetrahydro-3-(phenylmethyl)- Versus Closest Analogs and Alternatives


Regioisomeric Synthesis Yield: 3-Benzyl Versus 2-Benzyl and 4-Benzyl Tetrahydropyrans

In the foundational synthesis study by Woodyard and Corbin (1976), the three benzyltetrahydropyran regioisomers were prepared via reaction of benzylsodium with the corresponding halo-tetrahydropyrans. The 3-benzyl isomer (target compound) was obtained in 29% yield from 3-bromotetrahydropyran, compared to 49% for the 2-benzyl isomer (from 2-chlorotetrahydropyran) and 27% for the 4-benzyl isomer (from 4-chlorotetrahydropyran) [1]. This places the 3-substituted isomer as an intermediate-yield product, which has direct implications for cost of goods in procurement and for synthetic route selection when a specific substitution pattern is required for downstream reactivity or structure-activity relationships.

Organic Synthesis Regioselectivity Tetrahydropyran Chemistry Benzylation

Vapor Pressure and Volatility: 3-Benzyloxane Versus Rose Oxide (Tetrahydropyran Fragrance Benchmark)

The vapor pressure of 2H-Pyran, tetrahydro-3-(phenylmethyl)- is estimated at 0.014 mmHg at 25 °C [1], whereas rose oxide—the most widely used tetrahydropyran-class fragrance ingredient—exhibits a vapor pressure of approximately 0.551–0.602 mmHg at 25 °C [2][3]. This represents an approximately 39- to 43-fold lower vapor pressure for the 3-benzyl compound. The substantially lower volatility translates to a markedly slower evaporation rate (described as 'Chậm' / Slow in fragrance databases) [4], which directly influences fragrance substantivity and longevity on various substrates.

Fragrance Formulation Volatility Substantivity Vapor Pressure

Aqueous Solubility and Formulation Compatibility: 3-Benzyloxane Versus Rose Oxide

Water solubility is a critical parameter governing the formulation of fragrances into aqueous-based consumer products (e.g., body sprays, air freshener solutions, aqueous gels). 2H-Pyran, tetrahydro-3-(phenylmethyl)- has a reported water solubility of 490 mg/L at 25 °C (alternatively estimated at 53.02 mg/L by TGSC [1]), while rose oxide exhibits a measured water solubility of approximately 64 mg/L at 20–25 °C [2][3]. Using the most conservative comparison (490 mg/L vs 64 mg/L), the 3-benzyl compound is approximately 7.7-fold more water-soluble. Even using the lower TGSC estimate of 53 mg/L, solubilities are in the same order of magnitude, but the ChemicalBook value of 490 mg/L suggests significantly better aqueous compatibility.

Formulation Science Aqueous Solubility Cosmetic Ingredients Fragrance Delivery

Boiling Point and Density: Thermal Processing and Handling Differentiation from Rose Oxide

The boiling point of 2H-Pyran, tetrahydro-3-(phenylmethyl)- is reported as 266.4 °C at 101 325 Pa (approximately 267.3 °C at 760 mmHg per ChemSpider ), whereas rose oxide boils at 196.7 °C at 760 mmHg [1]. This represents a boiling point elevation of approximately 70 °C. The density of 3-benzyloxane is 1.006 g/cm³ at 20 °C , compared to approximately 0.87 g/mL for rose oxide [1], yielding a density difference of approximately 0.136 g/cm³ (about 15.6% higher for the 3-benzyl compound).

Thermal Stability Processing Conditions Physical Properties Formulation Engineering

Odor Profile Complexity and Character: Green-Fruity-Floral Balance Versus Predominantly Rose Monocharacter of Rose Oxide

Computational odor profiling of 2H-Pyran, tetrahydro-3-(phenylmethyl)- reveals a multi-faceted character: Green 66.38%, Fruity 65.66%, Floral 63.71%, Sweet 49.5%, Earthy 46.53%, Rose 45.98%, with additional woody, spicy, and balsamic facets [1]. In contrast, rose oxide is characterized predominantly by a powerful, distinctive rose-geranium top note with minimal green or fruity complexity [2]. The 3-benzyl compound thus offers a balanced, complex bouquet suitable for modern fragrance accords requiring green-fruity-floral blending, whereas rose oxide delivers a more singular, high-impact rose character. The estimated odor strength of 3-benzyloxane is categorized as 'Mạnh' (Strong) [1].

Fragrance Design Olfactory Profile Sensory Evaluation Perfumery

Regulatory Concentration Limits: AIIC-Assessed Product-Type-Specific Maximum Concentrations for Compliance-Driven Procurement

2H-Pyran, tetrahydro-3-(phenylmethyl)- received an Australian Industrial Chemicals Introduction Scheme (AIIC) assessment certificate with a defined scope that prescribes exact maximum use concentrations by product category: up to 1% in fragrance formulations for reformulation of end-use cosmetics and household products; up to 0.5% in continuous-action air fresheners; up to 0.1% in fine fragrances; up to 0.05% in instant-action air fresheners; and up to 0.02% in other cosmetic and household products [1][2]. These product-type-specific regulatory concentration limits are unique to this specific CAS number and are not transferable to other tetrahydropyran derivatives (e.g., 2-benzyltetrahydropyran, 4-benzyltetrahydropyran, or rose oxide), each of which would require its own independent regulatory assessment for equivalent market access [3]. The compound is imported at up to 1 tonne/year under this assessment [1]. Additionally, the ECHA C&L inventory notifies the compound with hazard statements H319 (Causes serious eye irritation) and H412 (Harmful to aquatic life with long lasting effects) [4].

Regulatory Compliance AICIS Cosmetic Safety Procurement Specification

Best Research and Industrial Application Scenarios for 2H-Pyran, Tetrahydro-3-(phenylmethyl)-: Evidence-Backed Procurement Use Cases


Middle-to-Base Note Fragrance Development Requiring Extended Substantivity

Fragrance formulators seeking a tetrahydropyran-based ingredient with prolonged substantivity on skin, fabric, or in ambient air delivery systems should prioritize 3-benzyloxane over rose oxide. The ~40-fold lower vapor pressure (0.014 mmHg vs ~0.551 mmHg at 25 °C) [1][2] means the compound evaporates significantly more slowly, functioning as a fixative or middle-to-base note rather than a fleeting top note. This is particularly relevant for fine fragrances (where the AIIC limit of ≤0.1% applies [3]), continuous-action air fresheners (≤0.5% [3]), and laundry care products where fragrance longevity through the wash-and-dry cycle is a key performance criterion.

Aqueous-Phase Consumer Product Formulations Requiring Higher Fragrance Loading Without Co-Solvents

Product developers working on water-based formulations (body mists, aqueous air freshener refills, water-based gels) can leverage the ~7.7-fold higher water solubility of 3-benzyloxane (490 mg/L at 25 °C ) compared to rose oxide (~64 mg/L [4]) to achieve higher fragrance loading without the need for additional solubilizers or co-solvents. This can reduce formulation complexity, lower excipient costs, and minimize potential skin irritation or fabric staining associated with solvent-heavy fragrance delivery systems.

Green-Fruity-Floral Accord Construction as a Multi-Faceted Blender Ingredient

Perfumers and fragrance houses designing modern green, fruity, or complex floral accords—such as those used in chypre, fougère, or contemporary unisex fragrances—should select 3-benzyloxane for its balanced olfactory profile: Green 66.38%, Fruity 65.66%, Floral 63.71%, with supporting sweet, earthy, and woody facets [5]. This multi-dimensional character contrasts with the predominantly singular rose-geranium profile of rose oxide [6], making 3-benzyloxane a more versatile blender that can bridge green top notes with floral and fruity heart notes in a single ingredient.

Regulatory-Compliant Product Development for the Australian Consumer Goods Market

For manufacturers and importers targeting the Australian cosmetics, air care, and household products market, 3-benzyloxane offers a clear compliance pathway via its AIIC assessment certificate (issued 4 October 2023) [3][7]. The certificate defines legally enforceable maximum concentrations across five product categories, eliminating the regulatory uncertainty and potential 28-day notification obligation that would apply if an unassessed tetrahydropyran alternative were used under differing circumstances [3]. This directly accelerates time-to-market and provides procurement teams with a defensible regulatory rationale for ingredient selection.

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